molecular formula C11H13BrN2O2 B1440482 3-[(2-Bromoacetyl)amino]-N-ethylbenzamide CAS No. 1138443-05-6

3-[(2-Bromoacetyl)amino]-N-ethylbenzamide

Cat. No. B1440482
CAS RN: 1138443-05-6
M. Wt: 285.14 g/mol
InChI Key: URCZGYAZYKQFAS-UHFFFAOYSA-N
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Description

“3-[(2-Bromoacetyl)amino]-N-ethylbenzamide” is a chemical compound used for proteomics research . It has a molecular formula of C11H13BrN2O2 and a molecular weight of 285.15 .


Molecular Structure Analysis

The molecular structure of “this compound” is defined by its molecular formula, C11H13BrN2O2 . This indicates that the compound contains 11 carbon atoms, 13 hydrogen atoms, 1 bromine atom, 2 nitrogen atoms, and 2 oxygen atoms .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not detailed in the search results, bromoacetyl coumarin derivatives have been used as versatile building blocks in the preparation of critical polyfunctionalized heterocyclic systems and other industrially significant scaffolds .

Scientific Research Applications

  • Enhancement of Toxic and Transforming Effects : 3-Aminobenzamide, closely related to the compound , has been shown to enhance the toxic effects of ethyl methanesulfonate and methyl methanesulfonate. It also increases ethyl methanesulfonate induced transformation in BALB/3T3 cells, highlighting its significance in DNA damage repair and chemical induction of transformation in vitro (Lubet et al., 1984).

  • Anticancer Evaluation : Certain derivatives, like 4-Amino-3-p-methoxybenzyl-5-oxo-4,5-dihydro-1,2,4-triazol-1-yl-acetic acid ethyl ester, have been synthesized and evaluated for their anticancer activity. These compounds are tested against a panel of 60 cell lines derived from nine cancer types, demonstrating the potential of similar compounds in cancer research (Bekircan et al., 2008).

  • Peptide Synthesis Applications : The compound has been utilized in the synthesis of peptides, particularly in the formation of 3-acyloxy-2-hydroxy-N-ethylbenzamides from peptide acids. This application is crucial for understanding the mechanisms of coupling and racemization in peptide synthesis (Kemp et al., 1974).

  • Inhibition of Photosynthesis : Derivatives like 5-Bromo- and 3,5-dibromo-2-hydroxy-N-phenylbenzamides have been found to inhibit photosynthetic electron transport, with their efficiency depending on the compound's lipophilicity and the electronic properties of the substituent. This suggests a role in studying photosynthetic processes and possibly in developing photosynthesis-inhibiting agents (Kráľová et al., 2013).

properties

IUPAC Name

3-[(2-bromoacetyl)amino]-N-ethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN2O2/c1-2-13-11(16)8-4-3-5-9(6-8)14-10(15)7-12/h3-6H,2,7H2,1H3,(H,13,16)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URCZGYAZYKQFAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC(=CC=C1)NC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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